N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide
Description
Molecular Formula: C₁₇H₁₉N₃O₅S
Molecular Weight: 377.4 g/mol
Key Structural Features:
- A tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety, enhancing polarity and metabolic stability.
- A 6-oxo-3-phenylpyridazinone core, providing hydrogen-bonding capabilities.
- An N-phenylacetamide linker, facilitating interactions with biological targets.
Properties
Molecular Formula |
C22H21N3O4S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C22H21N3O4S/c26-21-12-11-20(17-7-3-1-4-8-17)23-24(21)15-22(27)25(18-9-5-2-6-10-18)19-13-14-30(28,29)16-19/h1-12,19H,13-16H2 |
InChI Key |
LFWPCWVBBAVDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis, and related research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4S2 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide |
| InChI Key | LXNHFOUEVIJYIB-UHFFFAOYSA-N |
The compound features a tetrahydrothiophene structure, which is known for its diverse reactivity due to the presence of sulfur and nitrogen atoms. The dioxo group enhances its potential biological activity by allowing for various chemical modifications.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide exhibit promising anticancer properties. For instance, derivatives of tetrahydropyridazine have been shown to induce apoptosis in cancer cell lines such as K562, a human leukemia cell line. The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death .
The proposed mechanisms through which this compound exerts its biological effects include:
- Pro-apoptotic Activity : Induction of apoptosis via mitochondrial pathways has been observed in various studies. The compound's structure allows it to interact with mitochondrial membranes, leading to cytochrome c release and activation of caspases .
- Reactive Oxygen Species Generation : The presence of heteroatoms in the compound facilitates the generation of ROS, which can damage cellular components and promote apoptosis in cancer cells .
- Cytokine Modulation : Some studies have reported that similar compounds can inhibit the release of pro-inflammatory cytokines such as IL-6, contributing to their anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity against various pathogens. For example, derivatives have shown moderate activity against Gram-positive bacteria, indicating potential applications in treating infections .
Study 1: Apoptotic Effects on K562 Cells
A study evaluated the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide on K562 cells. The results indicated:
- Caspase Activation : A significant increase in caspase 3/7 activity was observed after 48 hours of treatment.
- IL-6 Inhibition : The compound reduced IL-6 levels by approximately 50%, highlighting its anti-inflammatory potential .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. Results showed:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Moderate against Gram-positive strains |
| Compound B | 64 | Weak activity |
These findings suggest that while some derivatives exhibit promising antimicrobial properties, further optimization is needed for enhanced efficacy .
Scientific Research Applications
Anticonvulsant Properties
Research indicates that compounds with similar structural motifs exhibit anticonvulsant activity. For instance, studies have shown that N-phenylacetamide derivatives, closely related to our compound of interest, demonstrate significant efficacy in animal models of epilepsy. These derivatives were evaluated for their ability to mitigate seizures using various screening methods, including maximal electroshock and pentylenetetrazole tests .
The structure-activity relationship (SAR) studies suggest that modifications in the substituents can lead to enhanced anticonvulsant properties. The presence of specific functional groups has been linked to improved binding affinity to neuronal voltage-sensitive sodium channels, which are crucial in seizure modulation .
Cytotoxicity and Antitumor Activity
Additionally, compounds featuring thiophene and pyridazine scaffolds have shown promising results in cytotoxic assays against various cancer cell lines. For example, research on similar heterocyclic compounds has indicated their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. The cytotoxic effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth .
Drug Development
The unique properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide make it a candidate for drug development in treating neurological disorders such as epilepsy and potentially various cancers. Its structural characteristics allow for the design of analogs with tailored pharmacological profiles aimed at specific therapeutic targets.
Synthesis and Derivative Formation
The synthesis of this compound typically involves several steps requiring careful optimization to enhance yield and purity. The ability to synthesize derivatives with modified functional groups can lead to the discovery of new compounds with improved biological activity and reduced side effects.
Case Studies
- Anticonvulsant Activity Study : A study investigating N-phenylacetamide derivatives found that certain modifications led to enhanced efficacy against seizures in rodent models. Compounds were assessed for their protective indexes compared to established antiepileptic drugs (AEDs), revealing promising candidates for further development .
- Cytotoxicity Assessment : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against human cancer cell lines, suggesting potential applications in oncology. These findings highlight the need for further exploration into the mechanisms by which these compounds exert their effects on cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Sulfone vs. Triazole/Thiophene : The target compound’s sulfone group (electron-withdrawing) contrasts with triazole (copper-binding) or thiophene (electron-rich) moieties in analogs, impacting solubility and target interactions .
- Pyridazinone vs.
Pharmacological and Physicochemical Properties
Table 2: Functional Comparisons
Key Findings :
- The target compound’s sulfone group improves metabolic stability compared to triazole-containing analogs, which may degrade under oxidative conditions .
Preparation Methods
Hydrazide Cyclization
-
Starting material : Phenylacetylene is reacted with hydrazine hydrate under acidic conditions to form a dihydrazide intermediate.
-
Cyclization : Treatment with phosphoryl chloride (POCl₃) induces cyclodehydration, yielding 3-phenylpyridazin-6(1H)-one.
-
Oxidation : The pyridazinone ring is stabilized by tautomerization, with the keto form predominating in polar solvents.
Reaction Conditions :
Synthesis of the 1,1-Dioxidotetrahydrothiophen-3-yl Amine
The sulfone-bearing amine is prepared via oxidation of tetrahydrothiophene derivatives:
Sulfoxidation of Tetrahydrothiophene
-
Starting material : Tetrahydrothiophen-3-amine is treated with hydrogen peroxide (H₂O₂) in acetic acid.
-
Oxidation : The sulfide is oxidized to the sulfone in a two-step process (sulfoxide → sulfone).
-
Isolation : The product is purified via recrystallization from ethanol/water.
Key Considerations :
-
Over-oxidation must be controlled to avoid byproducts.
Assembly of the Acetamide Backbone
The acetamide core is constructed through sequential alkylation and amidation:
Chloroacetylation of Aniline
Displacement with Pyridazinone
-
Nucleophilic substitution : The chloroacetamide reacts with the pyridazinone anion (generated using NaH in DMF).
-
Product : 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide (Yield: 70–78%).
Alternative Synthetic Routes
One-Pot Tandem Oxidation-Coupling
A method inspired by ivacaftor synthesis employs:
-
Simultaneous oxidation and amidation : Ozone-mediated oxidation of an indole intermediate followed by in situ coupling with the sulfone-bearing amine.
-
Advantages : Reduced purification steps; higher atom economy.
Microwave-Assisted Synthesis
-
Faster reaction times (2–4 hours vs. 16–24 hours).
-
Improved yields (up to 72%) using polar aprotic solvents like DMF.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Reductive Amination | High selectivity | Multi-step purification | 50–65 |
| One-Pot Oxidation | Fewer intermediates | Requires specialized reagents (O₃) | 55–60 |
| Microwave-Assisted | Rapid synthesis | Equipment-dependent | 65–72 |
Characterization and Validation
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Distinct signals for sulfone (δ 3.2–3.5 ppm), pyridazinone (δ 6.8–7.1 ppm), and acetamide (δ 2.1 ppm).
-
¹³C NMR : Carbonyl peaks at δ 170–175 ppm confirm amide bonds.
-
-
Infrared (IR) Spectroscopy :
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Functionalization of the tetrahydrothiophene sulfone moiety.
- Coupling of the pyridazinone ring via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Acetamide bond formation using carbodiimide-mediated coupling (e.g., EDC/HOBt).
Critical parameters include temperature control (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side reactions. Purification often requires column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify functional groups (e.g., sulfone C=O stretch at ~1300 cm⁻¹).
Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .
Q. What reaction conditions optimize yield during pyridazinone ring formation?
- Methodological Answer : Pyridazinone synthesis often employs cyclocondensation of hydrazines with diketones under acidic conditions (e.g., acetic acid, 80°C). Yield optimization requires:
- pH control (4–6) to balance reactivity and stability.
- Microwave-assisted synthesis for reduced reaction time (30–60 minutes vs. 12 hours conventional).
Statistical design of experiments (DoE) can identify critical interactions between variables (e.g., temperature, solvent ratio) .
Q. What initial pharmacological screening approaches are suitable for this compound?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays (e.g., kinase or phosphatase targets due to the pyridazinone moiety).
- Cellular viability assays (MTT/XTT) across cancer/immortalized cell lines.
- Molecular docking to predict binding affinity with targets like COX-2 or PARP.
Use positive controls (e.g., doxorubicin for cytotoxicity) and validate hits with dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer : Implement the ICReDD framework (Integrated Computational and Experimental Design for Discovery):
- Use quantum chemical calculations (e.g., DFT) to model transition states and predict feasible reaction pathways.
- Apply machine learning to prioritize substituents with desired electronic/steric properties.
- Validate predictions with microfluidic high-throughput screening (HTS) to rapidly test conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays, adjusting for variables like cell line heterogeneity or assay sensitivity.
- Proteomics profiling : Identify off-target interactions via affinity purification-mass spectrometry (AP-MS).
- Structural-activity landscapes : Map activity cliffs using 3D-QSAR to pinpoint substituents causing divergent effects .
Q. How can researchers improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation.
- Replace the acetamide linker with a bioisostere (e.g., sulfonamide) to enhance resistance to hydrolysis.
- Validate modifications using hepatic microsome assays and in silico ADMET prediction tools .
Q. What advanced techniques characterize heterogeneous reaction byproducts?
- Methodological Answer :
- LC-MS/MS with ion mobility separation to resolve isobaric impurities.
- X-ray crystallography to identify stereochemical byproducts (e.g., diastereomers).
- In situ FT-IR monitoring for real-time tracking of intermediate formation .
Q. How do structural modifications to the tetrahydrothiophene sulfone moiety affect solubility and bioavailability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
